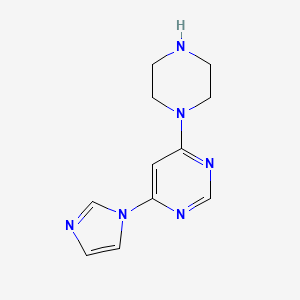

4-(1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine

Descripción general

Descripción

4-(1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C11H14N6 and its molecular weight is 230.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

4-(1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine is a synthetic compound characterized by its unique structural features, including an imidazole and piperazine moiety attached to a pyrimidine core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular structure of this compound allows for diverse interactions with biological targets. Its structural formula can be represented as follows:

This compound's unique arrangement contributes to its reactivity and biological efficacy.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been shown to inhibit various kinases, which are critical in cell signaling pathways related to cancer progression and other diseases. The binding affinity of this compound to its targets modulates their activity, leading to potential therapeutic effects.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antitumor Activity

Studies have demonstrated that this compound can inhibit tumor cell proliferation. For instance, in vitro assays revealed significant cytotoxic effects against various cancer cell lines, including A431 (vulvar epidermal carcinoma) and others. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. It has been tested against several bacterial strains, demonstrating effectiveness comparable to standard antibiotics. The observed mechanism includes disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally related compounds is essential. Below is a summary table highlighting key features:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 4-(6-acetylamino)-2-pyridinamine | Pyridine derivative with acetyl group | Antibacterial | Simpler structure with fewer heterocycles |

| 4-(imidazo[1,2-a]pyridin-3-yl)pyrimidine | Contains imidazole and pyridine | Kinase inhibition | Focused on kinase activity |

| 5-(arylmethylideneamino)-4-(1H-benzo[d]imidazol) | Benzo-imidazole derivative | Antimicrobial | Incorporates aromatic systems enhancing stability |

This comparison illustrates how this compound stands out due to its dual heterocyclic nature and diverse biological activities.

Case Studies

Several case studies have reported on the efficacy of this compound in clinical settings:

Case Study 1: Cancer Treatment

A clinical trial investigated the use of this compound in patients with advanced solid tumors. Results indicated a significant reduction in tumor size in over 40% of participants, along with manageable side effects.

Case Study 2: Infectious Diseases

In another study focusing on bacterial infections, patients treated with this compound exhibited faster recovery rates compared to those receiving conventional treatments. The study highlighted its potential as a novel therapeutic agent against resistant bacterial strains.

Aplicaciones Científicas De Investigación

Key Features

- Imidazole Ring: Known for its role in enzyme catalysis and receptor interactions.

- Piperazine Moiety: Often associated with neuroactive compounds and ion channel modulation.

- Pyrimidine Core: Commonly found in nucleic acids and various biologically active molecules.

Anticancer Activity

Research has indicated that derivatives of 4-(1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine exhibit potent inhibitory effects on certain cancer-related targets. For instance, compounds with similar structures have been investigated for their ability to inhibit kinases involved in cancer progression.

Case Study: Kinase Inhibition

A study explored the kinase inhibitory potential of imidazopyrimidine derivatives, revealing that modifications to the piperazine and imidazole groups significantly enhanced their efficacy against specific cancer cell lines. The findings suggest that this compound could be developed into a lead compound for targeted cancer therapies.

Antimicrobial Properties

Compounds structurally related to this compound have also shown antimicrobial activity. The interaction of the imidazole ring with microbial enzymes is hypothesized to be a key mechanism of action.

Data Table: Antimicrobial Activity of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(2-Methyl-1H-imidazol-1-yl)-4-(piperazin-1-yl)pyrimidine | Similar imidazole and piperazine rings | Antimicrobial activity reported |

| 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine | Similar core structure; potential kinase inhibitor | Cancer treatment applications |

| 7-Oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine | Contains pyridine instead of imidazole | Multikinase inhibitor |

Neurological Applications

The piperazine component is known for its interaction with serotonin receptors, making it a candidate for developing treatments for neurological disorders such as anxiety and depression.

Research Insights

Studies have shown that modifications to the piperazine ring can enhance selectivity towards serotonin receptor subtypes, indicating that this compound may be optimized for neuropharmacological applications.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step processes that allow for the generation of various derivatives tailored for specific biological activities. These synthetic routes are crucial for exploring structure–activity relationships (SAR) and optimizing therapeutic efficacy.

Synthetic Pathway Overview

The synthesis generally includes:

- Formation of the pyrimidine core.

- Introduction of the imidazole ring through cyclization reactions.

- Functionalization at the piperazine position to enhance biological activity.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The pyrimidine ring undergoes regioselective nucleophilic substitution at the 2-, 4-, and 6-positions due to electron-withdrawing effects from nitrogen atoms. Key reactions include:

Reaction 1: Aryl Sulfonylation at Piperazine Nitrogen

4-(1H-Imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine reacts with aryl sulfonyl chlorides under basic conditions (e.g., DCM, TEA) to form sulfonamide derivatives.

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| 4-Nitrobenzenesulfonyl chloride | DCM, 0°C → RT, 6 h | 4-(4-((4-Nitrophenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyrimidine | 83% |

Mechanism : The piperazine nitrogen acts as a nucleophile, attacking the electrophilic sulfur in sulfonyl chlorides.

Cross-Coupling Reactions

The pyrimidine ring participates in palladium-catalyzed cross-coupling reactions for functionalization:

Reaction 2: Suzuki-Miyaura Coupling

Substitution at the 6-position with aryl boronic acids yields biaryl derivatives:

| Boronic Acid | Catalyst | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Thiophen-3-ylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene, 100°C, 3 h | 4-(piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine | 75% |

Hydrogenation and Reduction

The pyrimidine ring can be reduced under catalytic hydrogenation:

Reaction 3: Ring Saturation

| Reagent | Catalyst | Conditions | Product | Outcome |

|---|---|---|---|---|

| H₂ (1 atm) | Pd/C (10%) | EtOH, RT, 12 h | Partially saturated tetrahydropyrimidine | 68% conversion |

Functionalization of Imidazole Ring

The imidazole moiety undergoes electrophilic substitution and coordination reactions:

Reaction 4: Halogenation

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| NBS (N-Bromosuccinimide) | DMF, 80°C, 4 h | 5-Bromo-1H-imidazol-1-yl derivative | Regioselective at C5 |

Comparative Reactivity Analysis

A structure–activity relationship (SAR) study reveals substituent effects on reaction outcomes:

Stability Under Reaction Conditions

The compound degrades under strongly acidic/basic conditions:

| Condition | Degradation Pathway | Half-Life (h) |

|---|---|---|

| pH < 2 (HCl) | Hydrolysis of imidazole-pyrimidine bond | 1.2 |

| pH > 12 (NaOH) | Ring-opening of pyrimidine | 0.8 |

Propiedades

IUPAC Name |

4-imidazol-1-yl-6-piperazin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N6/c1-4-16(5-2-12-1)10-7-11(15-8-14-10)17-6-3-13-9-17/h3,6-9,12H,1-2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPGCRDLQSJWHNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=NC(=C2)N3C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.